Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
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Overview
Description
Preparation Methods
The industrial production of Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct . The second cyclization reaction yields a mixture of diastereomers, predominantly (2R,3R) and (2S,3S) .
Chemical Reactions Analysis
Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include aluminum chloride for the Diels–Alder reaction and phosphoric acid for cyclization . The major products formed from these reactions are the diastereomers of the compound, which are used in various fragrance formulations .
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the delivery of organoleptic and antimicrobial compounds . In biology and medicine, it is studied for its potential use as a fragrance ingredient in perfumes, laundry products, and cosmetics . Additionally, it is used as a tobacco flavoring, plasticizer, and in the production of air fresheners .
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the human nose. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris odor . The molecular targets involved in this process are the olfactory receptors, which are part of the G-protein-coupled receptor family .
Comparison with Similar Compounds
Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- is unique due to its specific odor profile and its stability in various formulations. Similar compounds include other synthetic ketone fragrances such as Iso Gamma Super, Anthamber, and Amber Fleur . These compounds share similar structural features but differ in their odor profiles and applications .
Properties
CAS No. |
68155-67-9 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(2,3,8,8-tetramethyl-1,3,4,6,7,8a-hexahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h7,11,14H,6,8-10H2,1-5H3 |
InChI Key |
YLWIXGWLTDBBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CCCC(C2CC1(C)C(=O)C)(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
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